molecular formula C29H33ClN6O2 B2445637 1-(3-{[1,4'-bipiperidine]-1'-yl}-3-oxopropyl)-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 902964-10-7

1-(3-{[1,4'-bipiperidine]-1'-yl}-3-oxopropyl)-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No. B2445637
CAS RN: 902964-10-7
M. Wt: 533.07
InChI Key:
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Description

1-(3-{[1,4'-bipiperidine]-1'-yl}-3-oxopropyl)-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C29H33ClN6O2 and its molecular weight is 533.07. The purity is usually 95%.
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Scientific Research Applications

H1-Antihistaminic Activity

Compounds within the [1,2,4]triazolo[4,3-a]quinazolin-5-one class have been synthesized and evaluated for their H1-antihistaminic activity. One study described the design, synthesis, and evaluation of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones for H1-antihistaminic activity. These compounds were tested using histamine-induced bronchoconstriction methods in guinea pigs, identifying compounds with comparable or better efficacy than chlorpheniramine maleate, a reference drug, with minimal sedative properties (Gobinath, Subramanian, & Alagarsamy, 2015).

Molecular Structure and Interaction Studies

Research has been conducted on the synthesis and structural analysis of compounds related to [1,2,4]triazolo[4,3-a]quinazolin-5-one, exploring their molecular structures through spectroscopy and X-ray crystallography. These studies include density functional theory (DFT) calculations, molecular electrostatic potential, and frontier molecular orbital analysis to understand their chemical and physical properties. Molecular docking studies suggest favorable interactions between these compounds and specific proteins, indicating potential therapeutic applications (Wu et al., 2022).

Antitumor Activity

Another facet of research on [1,2,4]triazolo[4,3-a]quinazolin-5-one derivatives involves their synthesis and evaluation for antitumor activity. These compounds have been synthesized and characterized, with their structures confirmed by various spectroscopic methods and X-ray diffraction. Antitumor activity was assessed through molecular docking and enzyme inhibition studies, showing promising results against specific cancer cell lines and proteins involved in cancer progression (Zhou et al., 2021).

properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-piperidin-1-ylpiperidin-1-yl)propyl]-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41ClN6O2/c30-24-10-4-2-8-21(24)20-35-28(38)23-9-3-5-11-25(23)36-26(31-32-29(35)36)12-13-27(37)34-18-14-22(15-19-34)33-16-6-1-7-17-33/h2,4,8,10,22-23,25,29,32H,1,3,5-7,9,11-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEXLVKZHGJHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)CCC3=NNC4N3C5CCCCC5C(=O)N4CC6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-{[1,4'-bipiperidine]-1'-yl}-3-oxopropyl)-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

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